molecular formula C17H22N4O2 B6453952 4-methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2548989-28-0

4-methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No.: B6453952
CAS No.: 2548989-28-0
M. Wt: 314.4 g/mol
InChI Key: XDFXHSWNYIXFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C17H22N4O2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.17427596 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the H+/K±ATPase enzyme , also known as the proton pump . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .

Mode of Action

The compound acts as a proton pump inhibitor (PPI) . It selectively enters gastric parietal cells and transforms into an active metabolite . This metabolite forms a covalent bond with the sulfhydryl group of the H+/K±ATPase enzyme, resulting in irreversible inhibition . This action effectively blocks the final step of gastric acid production, reducing the acidity in the stomach .

Biochemical Pathways

The inhibition of the proton pump disrupts the gastric acid secretion pathway . This disruption reduces the acidity of the stomach’s contents, which can affect various digestive processes. The downstream effects include a potential decrease in the digestion of certain foods and the absorption of certain medications.

Pharmacokinetics

The compound exhibits dose-dependent inhibition of gastric acid secretion . In animal models, it has been shown to significantly inhibit gastric acid secretion at doses ranging from 3-30 mg/kg . The compound’s bioavailability and its effects on gastric acid secretion are influenced by factors such as dosage, route of administration, and individual patient characteristics .

Result of Action

The primary result of the compound’s action is a reduction in gastric acidity . This can provide relief from conditions associated with excess stomach acid, such as peptic ulcers and gastroesophageal reflux disease (GERD) . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility can be affected by the pH of the environment . Additionally, certain substances in the stomach, such as food or other medications, can interact with the compound and potentially affect its absorption and efficacy.

Properties

IUPAC Name

4-methoxy-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13-4-3-7-18-17(13)23-11-14-5-8-21(9-6-14)15-10-16(22-2)20-12-19-15/h3-4,7,10,12,14H,5-6,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFXHSWNYIXFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.